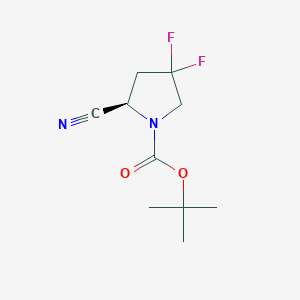
1-Boc-(R)-4,4-difluoropyrrolidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST)
Cyanation: Sodium cyanide or trimethylsilyl cyanide
Reduction: Lithium aluminum hydride (LiAlH4)
Deprotection: Trifluoroacetic acid (TFA)
Major Products
Substitution: Various substituted pyrrolidine derivatives
Reduction: Amino derivatives
Deprotection: Free amine derivatives
科学的研究の応用
1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of fluorinated pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
作用機序
The mechanism of action of 1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile depends on its specific application. In medicinal chemistry, its effects are often related to its interaction with biological targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions .
類似化合物との比較
Similar Compounds
- 1-Boc-3-aminopyrrolidine
- 1-Boc-3-pyrrolidinol
- 1-Boc-3-pyrrolidinecarboxylic acid
Uniqueness
1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical and biological properties. The fluorine atoms can improve the compound’s lipophilicity and metabolic stability, while the nitrile group can enhance its reactivity and binding interactions.
特性
分子式 |
C10H14F2N2O2 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
tert-butyl (2R)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4,6H2,1-3H3/t7-/m1/s1 |
InChIキー |
NZUSVVISTGILKC-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1C#N)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B13913124.png)
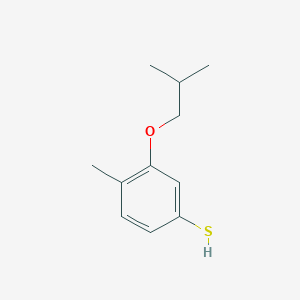
![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)
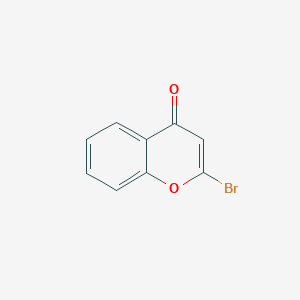
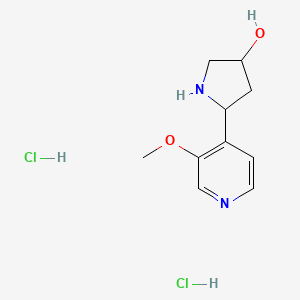
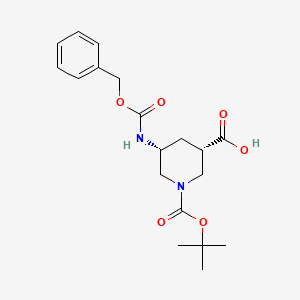
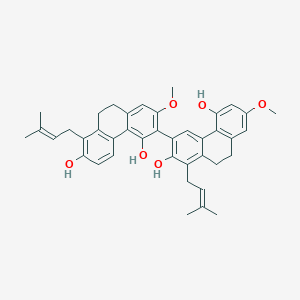
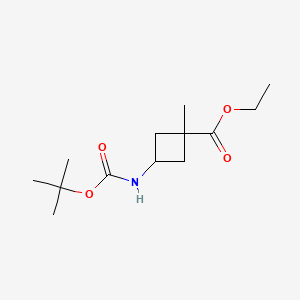
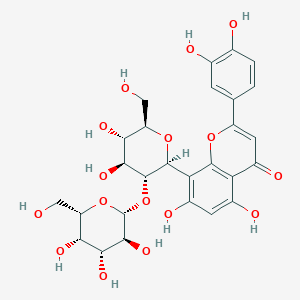
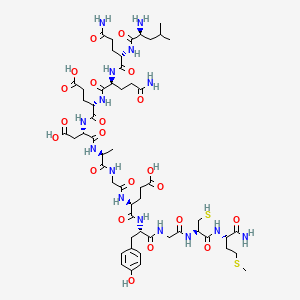
![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)

![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
